molecular formula C13H10O4S B250411 3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate

3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate

Cat. No.: B250411
M. Wt: 262.28 g/mol
InChI Key: STEHHUZGECMEPA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate (MPTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound may act as an electron acceptor in organic semiconductors, allowing for efficient charge transport. In PDT, this compound is thought to generate reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on cells or organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate is its excellent electron mobility, making it a promising candidate for use in OFETs. Additionally, this compound has strong absorption in the visible light region, making it a potential photosensitizer for PDT.
However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility in common organic solvents, which can make it difficult to work with. Additionally, this compound is a relatively new compound, and further research is needed to fully understand its properties and potential applications.

Future Directions

There are many potential future directions for research on 3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate. One area of research is in the development of new organic semiconductors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in both organic semiconductors and PDT.
Another potential future direction is in the development of new synthesis methods for this compound. Current synthesis methods require the use of a palladium catalyst, which can be expensive and difficult to work with. Developing new synthesis methods that are more efficient and cost-effective could lead to increased use of this compound in various applications.
Conclusion:
In conclusion, this compound (this compound) is a promising compound with potential applications in various fields. Its excellent electron mobility makes it a promising candidate for use in organic semiconductors, while its strong absorption in the visible light region makes it a potential photosensitizer for PDT. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of 3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate involves the reaction of 3-(methoxycarbonyl)phenyl magnesium bromide with 2-thiophenecarboxylic acid chloride. The reaction is typically carried out in anhydrous conditions and requires a catalyst such as palladium on carbon. The resulting this compound product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

3-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of organic semiconductors. This compound has been shown to have excellent electron mobility and can be used to create high-performance organic field-effect transistors (OFETs).
This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. This compound has been shown to have strong absorption in the visible light region, making it a promising candidate for PDT.

Properties

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

(3-methoxycarbonylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C13H10O4S/c1-16-12(14)9-4-2-5-10(8-9)17-13(15)11-6-3-7-18-11/h2-8H,1H3

InChI Key

STEHHUZGECMEPA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

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